1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Description
Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry
Pyrazole is an aromatic heterocyclic organic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. globalresearchonline.net This structural motif, known as the pyrazole scaffold, is of immense importance in modern chemistry, particularly in the realm of medicinal chemistry. numberanalytics.comresearchgate.net Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. globalresearchonline.netnumberanalytics.combohrium.com
The pyrazole ring is considered a "privileged scaffold" because its structure is frequently found in a variety of potent, biologically active compounds. nih.gov Its synthetic accessibility and the ability to easily modify its structure allow chemists to fine-tune the properties of molecules for specific biological targets. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, which is a crucial feature for interacting with biological macromolecules like enzymes and receptors. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as fungicides, herbicides, and insecticides, as well as materials science applications like dyes. globalresearchonline.netnumberanalytics.commdpi.comnih.gov
Overview of the Research Landscape for 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
The research landscape for this compound is primarily centered on its role as a synthetic intermediate. ontosight.aichem-tools.com Scientists in medicinal and agricultural chemistry utilize this compound as a starting material to construct more elaborate molecules with desired biological activities.
In pharmaceutical research, the compound and its derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, it serves as a building block for creating novel classes of substituted pyrazole derivatives that are evaluated as potential antitumor agents. nih.gov The core structure is used to explore structure-activity relationships (SAR), where systematic modifications help in identifying compounds with enhanced potency and selectivity for specific biological targets. nih.gov
In the field of agricultural science, research has demonstrated the utility of this compound in the synthesis of new insecticides. researchgate.net A study detailed the creation of fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings, which were tested for their insecticidal activity against Aphis fabae. One of the synthesized compounds showed efficacy comparable to the commercial insecticide imidacloprid, highlighting the potential of this scaffold in developing new crop protection agents. researchgate.net The compound is also used as a chemical probe to help researchers understand disease mechanisms and develop new therapeutic strategies. ontosight.ai
Historical Context of Pyrazole Carboxylic Acid Derivatives in Research
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.org The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net A foundational synthetic method, the Knorr pyrazole synthesis, involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound and remains a cornerstone of pyrazole chemistry. numberanalytics.commdpi.com
The introduction of carboxylic acid functional groups onto the pyrazole scaffold represented a significant advancement, expanding the synthetic versatility and application range of these heterocycles. A review of the literature from the last 120 years reveals numerous synthetic pathways developed to produce 3/5-pyrazole carboxylic acids and their esters. researchgate.net These derivatives became crucial intermediates, as the carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation, to create diverse libraries of compounds for biological screening. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the early focus on synthetic derivatives in research. wikipedia.org The development of synthetic methods, such as the oxidation of methylpyrazoles using reagents like potassium permanganate, provided reliable routes to pyrazole carboxylic acids, paving the way for their extensive use in drug discovery and agrochemical development. chemicalbook.comchemicalbook.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-pyrazolyl-alanine |
| Imidacloprid |
| Potassium permanganate |
| Pyrazole |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZFUBHOQWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343142 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-56-9 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathway Analysis for 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid
Classical and Established Synthetic Routes
The Knorr pyrazole (B372694) synthesis and its variations represent the most traditional and widely employed methods for constructing the pyrazole ring. jk-sci.comresearchgate.net These methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Cyclization Reactions of β-Keto Esters with Hydrazine Derivatives
The reaction of β-keto esters with hydrazine derivatives is a cornerstone of pyrazole synthesis. researchgate.net In the context of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a suitable β-keto ester is reacted with methylhydrazine. The regioselectivity of this reaction is a critical factor, as the unsymmetrical nature of both reactants can lead to the formation of two possible regioisomers. The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.org The more nucleophilic nitrogen atom of methylhydrazine preferentially attacks the more electrophilic carbonyl group of the β-keto ester, which governs the final regiochemical outcome. rsc.org
A common precursor for the ethyl ester of the target compound is synthesized in a two-step process. Initially, a Claisen condensation between diethyl oxalate (B1200264) and acetone (B3395972) in the presence of a base like sodium ethoxide yields an intermediate, which is then reacted with methylhydrazine. google.com
Reaction Scheme: Two-Step Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
Step 1: Formation of the β-Dicarbonyl Intermediate
Step 2: Cyclization with Methylhydrazine
| Reactants | Reagents/Solvents | Key Conditions | Product | Yield | Reference |
| Diethyl oxalate, Acetone | Sodium ethoxide, Ethanol | Internal temperature maintained below 15°C | Intermediate (a salt of ethyl 2,4-dioxovalerate) | - | google.com |
| Intermediate from Step 1, Methylhydrazine (40%) | DMF | Dropwise addition below 15°C, then 40-50°C for 6h | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | High | google.com |
Reactions Involving 1,3-Diketones and Hydrazine Derivatives
The condensation of 1,3-diketones with hydrazines is another classical route for pyrazole synthesis. rsc.org For the synthesis of this compound, a 1,3-diketone bearing a latent carboxylic acid function is required. Ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate) serves as a suitable 1,3-dicarbonyl compound. orgsyn.org The reaction with methylhydrazine proceeds via a similar mechanism to that of β-keto esters, with the initial attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. The regioselectivity is again a key consideration, with the potential for forming both the desired 1,3-dimethyl-5-carboxylate and the isomeric 1,5-dimethyl-3-carboxylate.
Synthesis via Ethyl 2,4-Dioxovalerate as an Intermediate
A direct and well-documented route to the ethyl ester of this compound involves the reaction of ethyl 2,4-dioxovalerate with methylhydrazine. chemicalbook.com This method is a specific example of the reactions discussed in the preceding sections and is often the preferred classical approach due to the commercial availability of the starting materials. A general procedure involves the slow addition of the hydrazine to a solution of the dicarbonyl compound in a suitable solvent, such as ethanol, at a controlled temperature. chemicalbook.com
However, this reaction is known to produce a mixture of regioisomers. The formation of the desired 1,3-dimethyl-5-carboxylate versus the 1,5-dimethyl-3-carboxylate isomer is highly dependent on the reaction conditions.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Products | Isomer Ratio (desired:undesired) | Reference |
| Ethyl 2,4-dioxovalerate | Phenylhydrazine | Ethanol | Below 5°C, stirred for 2h | Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate and Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate | Varies | chemicalbook.com |
| 2,4-diketocarboxylic ester | N-alkylhydrazine | - | - | 1-alkyl-pyrazole-5-carboxylic acid ester and 1-alkyl-pyrazole-3-carboxylic acid ester | Often favors undesired isomer | google.com |
Novel and Optimized Synthetic Approaches
Recognizing the limitations of classical methods, particularly the lack of regioselectivity, recent research has focused on developing novel and optimized synthetic approaches to control the isomeric outcome and improve yields.
Controlled Reaction Conditions for Enhanced Regioselectivity and Yield
Careful control of reaction parameters such as temperature, pH, and the nature of the reactants can significantly influence the regioselectivity of the pyrazole synthesis. One effective strategy involves the use of an N-alkylhydrazinium salt in the reaction with the enolate of a 2,4-diketocarboxylic ester. This method has been shown to favor the formation of the desired 1-alkyl-pyrazole-5-carboxylic acid esters with only limited formation of the undesired isomers. google.com For instance, reacting the sodium enolate of a 2,4-diketocarboxylic ester with an aqueous solution of methylhydrazine and acetic acid can significantly improve the ratio of the desired product. google.com
| Reactants | Key Conditions | Product Isomer Ratio (desired:undesired) | Yield of Desired Product | Reference |
| Enolate of a 2,4-diketocarboxylic ester, N-alkylhydrazinium salt | Reaction in the presence of a solvent and water | Improved towards desired isomer | Economical | google.com |
| Sodium ethoxide solution of a 2,4-diketocarboxylic ester, Methylhydrazine/Acetic acid | Metered addition of the enolate solution to the methylhydrazinium salt solution at a controlled temperature (e.g., 0°C) | Significantly favors the 5-carboxylate ester | Good | google.com |
Solvent Selection and Catalyst Screening in Pyrazole Core Formation
The choice of solvent can have a profound impact on the regioselectivity of the Knorr pyrazole synthesis. While traditional syntheses often employ alcohols like ethanol, studies have shown that the use of fluorinated alcohols can dramatically increase the regioselectivity in pyrazole formation. This is attributed to the unique properties of these solvents that can influence the reaction pathway.
In addition to solvent effects, the use of catalysts has been explored to enhance the efficiency and selectivity of pyrazole synthesis. While the classical Knorr synthesis is often acid-catalyzed, jk-sci.comslideshare.net modern approaches have investigated a range of catalysts, including Lewis acids and heterogeneous catalysts, to promote the reaction under milder conditions and with better control over the product distribution. For instance, cesium lead halide perovskite nanocrystals have been reported as effective photocatalysts for the synthesis of pyrazole derivatives from acyl bromides and hydrazones under visible light. acs.org
| Approach | Details | Effect | Reference |
| Solvent Selection | Use of fluorinated alcohols as solvents in the reaction of 1,3-dicarbonyl compounds with hydrazines. | Dramatically increases regioselectivity in pyrazole formation. | - |
| Catalyst Screening | Use of a catalytic amount of acid in the Knorr pyrazole synthesis. | Facilitates the conversion of hydrazine and 1,3-dicarbonyl to pyrazole. | jk-sci.comslideshare.net |
| Photocatalysis | Cesium lead halide perovskite (CsPbX3) nanocrystals used as a catalyst for visible-light-mediated cyclization of acyl bromides and hydrazones. | Enables pyrazole synthesis under mild, visible-light conditions. | acs.org |
Stepwise Heating Protocols for Reaction Optimization
Temperature control is a critical parameter in the synthesis of this compound and its precursors, directly influencing reaction rates, selectivity, and impurity profiles. Stepwise heating protocols are employed to manage the distinct phases of the synthesis, from the initial condensation to the final cyclization and subsequent modifications like hydrolysis.
A common precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is synthesized through a two-step process where temperature is carefully managed at each stage. google.com The initial step, a Claisen condensation to form the intermediate ethyl 2,4-dioxovalerate, is conducted at low temperatures, typically below 15°C. google.comchemicalbook.com This is followed by the crucial cyclocondensation step with methylhydrazine. This second stage also begins at a reduced temperature of 5-15°C during the dropwise addition of the hydrazine derivative, after which the reaction mixture is heated to a moderate temperature of 40-50°C and held for several hours to drive the reaction to completion. google.com
For the conversion of the resulting ester to the final carboxylic acid, a hydrolysis step is required. This typically involves heating the ester in the presence of a base, such as sodium hydroxide, at reflux for approximately one hour to ensure complete saponification. chemicalbook.com In syntheses starting from different precursors, such as the oxidation of 3,5-dimethylpyrazole, the protocol involves heating to around 70°C and carefully maintaining the temperature below 90°C during the exothermic addition of an oxidizing agent like potassium permanganate. chemicalbook.com
These multi-stage heating strategies are essential for maximizing the yield and purity of the final product by controlling the kinetics of each distinct reaction step.
| Reaction Step | Key Reactants | Temperature Protocol | Purpose | Reference |
|---|---|---|---|---|
| Intermediate Formation (Claisen Condensation) | Acetone, Diethyl oxalate | Maintain below 15°C | Formation of ethyl 2,4-dioxovalerate intermediate. | google.com |
| Cyclocondensation | Ethyl 2,4-dioxovalerate, Methylhydrazine | Initial addition at 5-15°C, then heat to 40-50°C for 6-8h | Controls initial reaction rate and drives cyclization. | google.com |
| Ester Hydrolysis | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, NaOH | Heat at reflux for 1h | Saponification of the ester to the carboxylate salt. | chemicalbook.com |
pH Control in Reaction Steps
Control of pH is a determining factor for both reaction yield and regioselectivity in the synthesis of this compound. The Knorr pyrazole synthesis and subsequent work-up steps are highly sensitive to the acidity or basicity of the reaction medium. jk-sci.comrsc.org
During the synthesis of the ethyl 2,4-dioxovalerate intermediate, the reaction is typically performed under basic conditions using a base like sodium ethoxide. Following the reaction, the mixture is carefully acidified, for instance by adjusting the pH to a range of 2-3 with acetic acid, to facilitate the isolation of the dicarbonyl intermediate. google.com
The subsequent cyclocondensation reaction's regioselectivity is significantly influenced by pH. rsc.org While the reaction can proceed under neutral or acidic conditions, employing a catalytic amount of acid is common in Knorr-type syntheses to promote the reaction. jk-sci.com The final and crucial step of converting the pyrazole ester to the carboxylic acid involves a drastic shift in pH. The process begins with hydrolysis of the ester under strongly basic conditions, using a concentrated solution of a base like sodium hydroxide. chemicalbook.com Following the completion of hydrolysis, the reaction mixture is cooled and then carefully acidified with a strong acid, such as concentrated hydrochloric acid. chemicalbook.com This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution, allowing for its isolation by filtration. A similar procedure for a related pyrazole ester specifies acidification to a final pH of 3. chemicalbook.com
| Reaction Step | Reagents/Conditions | pH Range | Purpose | Reference |
|---|---|---|---|---|
| Intermediate Isolation | Addition of acetic acid post-condensation | 2-3 | Isolation of ethyl 2,4-dioxovalerate. | google.com |
| Ester Hydrolysis | 20% aqueous Sodium Hydroxide | Strongly Basic | Saponification of the pyrazole ester. | chemicalbook.com |
| Product Precipitation | Addition of concentrated Hydrochloric Acid | Strongly Acidic (e.g., pH ~3) | Precipitation of the final carboxylic acid product. | chemicalbook.comchemicalbook.com |
Methodologies for Avoiding Isomer Mixtures
A primary challenge in the synthesis of this compound is the potential formation of its regioisomer, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This issue arises from the reaction of two unsymmetrical reagents: methylhydrazine and ethyl 2,4-dioxovalerate. sigmaaldrich.com Methylhydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl precursor has two carbonyl groups of differing reactivity (a ketone and a keto-ester).
The regiochemical outcome of the cyclocondensation is highly dependent on reaction conditions. rsc.org Controlling these variables is the key methodology for avoiding isomer mixtures. The choice of solvent plays a significant role; studies have shown that using aprotic dipolar solvents, such as N,N-dimethylformamide (DMF), can lead to better regioselectivity compared to protic solvents like ethanol. nih.gov A patented synthesis for the ethyl ester of the target compound specifies the use of DMF in the cyclization step. google.com
Furthermore, the reaction's regioselectivity can be directed by exploiting the differential reactivity of the two carbonyl groups under specific pH conditions. In acidic media, the reaction typically initiates with the attack of the more nucleophilic nitrogen of methylhydrazine (the terminal -NH2 group) on the more electrophilic carbonyl carbon of the dicarbonyl compound. researchgate.net By carefully controlling parameters such as temperature, pH, and solvent, the reaction pathway can be guided to favor the formation of the desired 1,3,5-substituted pyrazole over the 1,3,5-isomer.
Mechanistic Elucidation of Synthetic Transformations
Electron Flow and Charge Redistribution in Reaction Intermediates
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative proceeds through a well-established cyclocondensation mechanism. youtube.com The process involves a sequence of nucleophilic attacks and dehydration steps, with distinct charge redistribution occurring in the intermediates.
Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of ethyl 2,4-dioxovalerate. The lone pair of electrons on the nitrogen forms a new C-N bond, and the pi electrons of the C=O bond move to the oxygen atom, creating a negatively charged oxygen.
Proton Transfer and Dehydration: A proton transfer occurs, typically from the nitrogen to the oxygen, forming a neutral hemiaminal-like intermediate. This intermediate is unstable and readily eliminates a molecule of water to form a hydrazone (an imine), which involves the formation of a C=N double bond.
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, which still possesses a lone pair of electrons, then acts as an intramolecular nucleophile. It attacks the remaining carbonyl carbon, leading to the formation of a five-membered ring. This step creates a cyclic intermediate, often a hydroxylpyrazolidine, where charge is again redistributed. rsc.org
Throughout this process, the flow of electrons from the nucleophilic nitrogen atoms to the electrophilic carbonyl carbons drives the reaction forward, leading to the thermodynamically stable aromatic heterocycle.
Role of Hydrazine Derivatives in Cyclocondensation
Hydrazine and its derivatives are fundamental reagents in the synthesis of pyrazoles, acting as the nitrogen backbone of the resulting heterocycle. nih.gov In the context of this compound synthesis, methylhydrazine serves as the specific 1,2-dinucleophile.
The primary role of methylhydrazine is to act as a bidentate nucleophile, providing two adjacent nitrogen atoms that attack the two electrophilic carbonyl centers of the 1,3-dicarbonyl compound in a sequential manner. nih.gov This process, known as cyclocondensation, involves the formation of a heterocyclic ring accompanied by the elimination of small molecules, typically water. youtube.com
The structure of the hydrazine derivative is critical. The use of a substituted hydrazine, such as methylhydrazine, introduces asymmetry into the reaction, which is the origin of potential regioisomerism. rsc.org The two nitrogen atoms in methylhydrazine (N1, bearing the methyl group, and N2, the terminal amine) have different nucleophilicities and steric environments, influencing which nitrogen attacks which carbonyl group first and ultimately determining the substitution pattern on the final pyrazole ring.
Process Intensification and Scale-Up Considerations in Synthesis
Process intensification in chemical manufacturing focuses on developing innovative methods and equipment to create dramatically smaller, safer, more energy-efficient, and sustainable processes. mdpi.com For the synthesis of this compound, these principles can be applied to transition from traditional batch processing to more advanced continuous flow manufacturing. frontiersin.orgresearchgate.net
Scaling up pyrazole synthesis presents challenges related to heat management (the reactions are often exothermic), mixing efficiency, and control over regioselectivity. pharmasalmanac.com Continuous flow reactors offer significant advantages over large batch reactors in these areas. Their high surface-area-to-volume ratio allows for superior heat exchange, enabling better temperature control and improved safety by minimizing the risk of thermal runaways. pharmasalmanac.com
The precise control over reaction parameters in a flow system—such as residence time, temperature, and reagent stoichiometry—can be leveraged to optimize the reaction for higher yield and, crucially, improved regioselectivity, thereby minimizing the formation of unwanted isomers. researchgate.net This leads to a purer product stream and simplifies downstream purification processes. Furthermore, the transition to continuous manufacturing can reduce solvent usage and waste generation, aligning with the principles of green chemistry. frontiersin.orgunito.it While the initial setup of a continuous flow process can be complex, the potential for significant savings in energy and production costs makes it an attractive strategy for the large-scale industrial synthesis of pharmaceutical intermediates like this compound. frontiersin.orgnih.gov
Advanced Derivatization and Functionalization Strategies of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid
Carboxylic Acid Group Transformations
The carboxylic acid moiety at the 5-position of the pyrazole (B372694) ring is a prime site for derivatization, readily undergoing reactions to form esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied properties.
Esterification Reactions for Carboxylate Derivatives
Esterification of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a common strategy to produce carboxylate derivatives. These esters are often valuable as synthetic intermediates or as final products with specific applications. A prevalent method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
A specific example is the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. One patented method involves a two-step process starting from diethyl oxalate (B1200264) and acetone (B3395972). google.com The intermediate formed is then reacted with methylhydrazine to yield the final ester. google.com The reaction conditions are controlled to maintain a low temperature during the initial addition, followed by heating to drive the reaction to completion. google.com This process has been shown to be efficient, with high yields and purity. google.com
| Starting Material | Reagents | Product | Yield | Purity | Reference |
| Diethyl oxalate, Acetone | 1. Sodium ethoxide, Ethanol2. Methylhydrazine, DMF | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 88.1% | 98% | google.com |
| This compound | Ethanol, Acid catalyst (e.g., H₂SO₄) | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Not specified | Not specified | General Method |
| This compound | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Not specified | Not specified | General Method |
Another approach involves the direct alkylation of a pyrazole carboxylate precursor. For instance, ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate can be synthesized by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). google.com This method avoids the use of highly toxic reagents like dimethyl sulfate. google.com
Amidation Reactions for Carboxamide Derivatives
The synthesis of carboxamide derivatives from this compound is another key transformation. Amides are prevalent in pharmaceuticals and other biologically active molecules. The most common method for amide bond formation involves the activation of the carboxylic acid, often by converting it into a more reactive intermediate like an acyl chloride, followed by reaction with an amine.
A general and efficient procedure for the amidation of carboxylic acids involves the use of a coupling agent. For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an effective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids with various amines under mild and basic conditions. lookchemmall.com This method demonstrates good chemoselectivity for primary or aliphatic amines in the presence of secondary or aromatic amines. lookchemmall.com Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov
| Carboxylic Acid | Amine | Coupling Agent/Method | Product | Yield | Reference |
| Benzoic acid | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenylbenzamide | 92% | nih.gov |
| Benzoic acid | Benzylamine | TiCl₄, Pyridine, 85 °C | N-Benzylbenzamide | 95% | nih.gov |
| This compound | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives | Good to excellent | lookchemmall.com |
Formation of Acyl Chlorides as Intermediates
The conversion of this compound to its corresponding acyl chloride is a critical step for the synthesis of various derivatives, particularly amides and esters. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
The standard method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. For example, pyridinyl-1H-pyrazole-5-carboxylic acid can be converted to its carbonyl chloride using dichloro sulfoxide (B87167) (thionyl chloride), which is then reacted with an amine to form the corresponding amide. ciac.jl.cn Similarly, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is converted to its acid chloride, which then serves as a precursor for various ester and amide derivatives. dergipark.org.tr
Pyrazole Ring Functionalization
Beyond modifications of the carboxylic acid group, the pyrazole ring itself can be functionalized to introduce a variety of substituents, thereby expanding the chemical space of accessible derivatives. The 4-position of the pyrazole ring is a key target for such functionalization.
Nucleophilic Aromatic Substitution at the 4-Position
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. In the context of pyrazole derivatives, the 4-position can be made susceptible to nucleophilic attack.
Research has shown that 4-halo-nitropyrazolecarboxylic acids can undergo nucleophilic substitution reactions. For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid and 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov This indicates that a halogen at the 4-position can be displaced by a nucleophile, especially when the ring is activated by a nitro group. Similarly, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole reacts with D,L-α-amino acids via an SNAr mechanism to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com
Introduction of Aryl and Alkyl Groups
The introduction of aryl and alkyl groups at the 4-position of the pyrazole ring can be achieved through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.
This strategy has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines. The process involves the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of aryl, heteroaryl, or styryl boronic acids. rsc.org This reaction demonstrates good tolerance for various functional groups on the boronic acid partner. rsc.org The resulting 4-substituted dinitropyrazoles can then be reduced to the corresponding diamines. rsc.org This approach highlights the utility of the Suzuki coupling for functionalizing the 4-position of the pyrazole core.
| Pyrazole Substrate | Boronic Acid | Catalyst | Product | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-Phenyl-3,5-dinitro-1H-pyrazole | rsc.org |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | rsc.org |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Thiopheneboronic acid | XPhos Pd G2 | 4-(Thiophen-2-yl)-3,5-dinitro-1H-pyrazole | rsc.org |
Alkylation at the 4-position can be more challenging and may require specific strategies to achieve regioselectivity. In some cases, direct alkylation can lead to a mixture of products.
Cycloaddition Reactions for Fused Heterocyclic Systems
The pyrazole core, particularly when activated by functional groups like a carboxylic acid, serves as a valuable building block for the synthesis of fused heterocyclic systems. While direct cycloaddition reactions on the pyrazole ring of this compound are not extensively documented, the carboxylic acid moiety provides a synthetic handle for intramolecular and intermolecular reactions that lead to fused structures.
One common strategy involves converting the carboxylic acid to a more reactive intermediate which can then participate in cyclization. For instance, the acid can be transformed into an acid chloride or an ester, which can then react with a suitably positioned nucleophile to form a new ring fused to the pyrazole. Another approach is the use of 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. Derivatives of the pyrazole carboxylic acid can be designed to contain a 1,3-dipole or a dipolarophile, enabling intramolecular cycloadditions to form fused systems.
Furthermore, pyrazole derivatives are instrumental in synthesizing a variety of fused heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-c]quinolines, and pyrazolo[3,4-d]pyridazines. These syntheses often start from functionalized pyrazoles, such as those bearing amino or formyl groups, which can be derived from the carboxylic acid. For example, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid could yield an aminopyrazole, a key precursor for many fused systems.
| Fused System | Precursor Type | Synthetic Method |
| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles | Cyclization with formamide (B127407) or similar reagents. |
| Pyrazolo[4,3-c]quinolines | Pyrazole-4-carboxylic esters | Reduction followed by cyclization. |
| Pyrazolo[3,4-d]pyridazines | Hydrazone intermediates | Lewis acid-catalyzed cyclization. |
Halogenation Strategies
The halogenation of the pyrazole ring is a fundamental strategy for introducing functional handles for further diversification, such as cross-coupling reactions. For pyrazole systems like this compound, where the C4 position is unsubstituted, electrophilic halogenation occurs with high regioselectivity at this site.
Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. These reactions are often performed in various organic solvents, and sometimes in water. The use of elemental bromine (Br₂) is also a viable method for bromination. The directing effects of the two methyl groups and the deactivating effect of the carboxylic acid group at C5 reinforce the preference for substitution at C4.
Decarboxylative halogenation presents an alternative strategy, converting the carboxylic acid group itself into a halogen substituent. This method allows for the synthesis of 5-halo-pyrazoles, which are otherwise difficult to obtain via direct electrophilic substitution.
| Halogenating Agent | Solvent | Position of Halogenation | Typical Substrate |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | C4 | Pyrazole ring with unsubstituted C4 position. |
| N-Chlorosuccinimide (NCS) | Dimethyl Sulfoxide (DMSO) | C4 | 3-Aryl-1H-pyrazol-5-amines. |
| Bromine (Br₂) | Water | C4 | Pyrazole. |
| Iodine / Oxidizing Agent | Various | C5 (via decarboxylation) | Pyrazole-5-carboxylic acids. |
Diversification via Side Chain Modification
Hydroxymethyl Derivatization and Esterification
Modification of the carboxylic acid side chain offers a direct route to a wide array of derivatives. Two of the most fundamental transformations are esterification and reduction to a hydroxymethyl group.
Esterification is readily achieved by reacting this compound with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with an alcohol. This method allows for the introduction of various alkyl or aryl groups, modulating the compound's physicochemical properties. The reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines is another common route to pyrazole-5-carboxylic esters, though it can lead to isomeric mixtures.
Hydroxymethyl derivatization involves the reduction of the carboxylic acid to a primary alcohol, yielding (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. This transformation can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group can be further functionalized, for instance, by esterification to introduce different acyl groups or by conversion to a leaving group for nucleophilic substitution reactions. A preparation method for 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile involves the reduction of a related ester derivative.
Multi-Component Reactions for Complex Scaffolds
Multi-component reactions (MCRs), which involve the one-pot reaction of three or more starting materials, provide an efficient pathway to complex molecular architectures. Pyrazole derivatives are frequently employed as key building blocks in MCRs. For example, pyrazoles are used in the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones.
A five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been developed using hydrazine (B178648) hydrate, an aldehyde, malononitrile, and ethyl 4-chloro-3-oxobutanoate. While this example synthesizes the pyrazole ring itself, pre-formed pyrazoles like this compound or its derivatives can also be envisioned as components in such reactions. The carboxylic acid or ester functionality can participate in Knoevenagel condensations or other transformations that initiate the MCR cascade. The synthesis of bis(1H-pyrazol-5-ols) can be achieved through a pseudo-five-component reaction involving phenylhydrazines, ethyl acetoacetate, and an aromatic aldehyde.
Chemo- and Regioselective Functionalization Approaches
Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound.
Regioselectivity is prominently displayed in the electrophilic substitution reactions of the pyrazole ring. As discussed in the halogenation section, the C4 position is the most electron-rich and sterically accessible site for electrophiles, leading to highly regioselective C4-functionalization. The synthesis of isomeric pyrazole carboxylates, such as 3-hydroxy vs. 5-hydroxy derivatives, often relies on carefully chosen starting materials and reaction pathways to control the regiochemical outcome of the cyclization.
Chemoselectivity involves the selective reaction of one functional group in the presence of another. In this compound, the primary sites for reaction are the carboxylic acid group and the C4 position of the pyrazole ring. The choice of reagents and reaction conditions determines which site reacts. For instance, esterification or reduction with borane would selectively target the carboxylic acid group without affecting the aromatic pyrazole ring. Conversely, electrophilic halogenating agents like NBS would selectively react at the C4 position, leaving the carboxylic acid intact. The development of novel synthetic methods often focuses on achieving high chemo- and regioselectivity, as demonstrated in the synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] via [3+2] cycloaddition reactions.
Spectroscopic and Structural Elucidation Studies of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. In the case of pyrazole (B372694) derivatives, the chemical shifts of the methyl groups and any protons on the pyrazole ring are characteristic.
For the closely related derivative, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid , detailed ¹H NMR analysis has been reported. arkat-usa.org The spectrum, recorded in CDCl₃, shows distinct signals for the two methyl groups and the phenyl substituent. The N-CH₃ protons appear as a singlet at approximately 4.10 ppm, while the C₃-CH₃ protons are observed further upfield as a singlet around 2.10 ppm. arkat-usa.org The protons of the phenyl group typically appear in the aromatic region between 7.25 and 7.35 ppm. arkat-usa.org The absence of a signal for a C₄-H proton in this derivative is consistent with the substitution at that position. For the parent compound without the phenyl group, a signal for the C₄-H proton would be expected, likely appearing as a singlet in the region typical for pyrazole ring protons.
The specific chemical shifts are influenced by the solvent and the electronic nature of substituents on the pyrazole ring.
Table 1: Representative ¹H NMR Chemical Shift Assignments for a this compound Derivative arkat-usa.org Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 4.10 | Singlet |
| C₃-CH₃ | 2.10 | Singlet |
| Phenyl H-2', H-6' | 7.25 | Doublet |
| Phenyl H-4' | 7.30 | Doublet |
| Phenyl H-3', H-5' | 7.35 | Triplet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and chemical environment of each carbon atom.
In the ¹³C NMR spectrum of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid , the carbonyl carbon of the carboxylic acid group (C=O) is typically the most downfield signal, appearing around 162.8 ppm. arkat-usa.org The carbons of the pyrazole ring appear at distinct chemical shifts: C3 and C5 are found at approximately 146.9 ppm and 126.6 ppm, respectively, while the substituted C4 appears around 132.1 ppm. arkat-usa.org The methyl carbons are observed in the upfield region, with the N-CH₃ carbon at about 39.7 ppm and the C₃-CH₃ carbon at a significantly more shielded position around 11.8 ppm. arkat-usa.org Phenyl carbon signals are observed between 128.1 and 134.2 ppm. arkat-usa.org
Table 2: ¹³C NMR Chemical Shift Assignments for a this compound Derivative arkat-usa.org Data for 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid in CDCl₃.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 162.8 |
| C3 (Pyrazole) | 146.9 |
| C4 (Pyrazole) | 132.1 |
| C5 (Pyrazole) | 126.6 |
| N-CH₃ | 39.7 |
| C₃-CH₃ | 11.8 |
| Phenyl Carbons | 128.1 - 134.2 |
While one-dimensional NMR spectra provide chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a derivative of this compound with substituents containing adjacent protons, COSY would show cross-peaks connecting these coupled protons, confirming their proximity in the molecular structure. youtube.comsdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-CH₃ group to its corresponding ¹³C signal, and similarly for the C₃-CH₃ group. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the N-CH₃ protons to the C5 and C1 carbons of the pyrazole ring, confirming the position of the methyl group on the nitrogen atom and its relation to the rest of the ring system. youtube.comsdsu.edu
Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form. This is particularly useful for studying phenomena like polymorphism, tautomerism, and intermolecular interactions that are specific to the crystalline state.
For pyrazole-carboxylic acids, ssNMR is a powerful tool to study potential solid-state proton transfer (SSPT) and tautomerism. nih.govresearchgate.net While this compound is an N-substituted pyrazole and thus cannot exhibit the NH tautomerism seen in unsubstituted pyrazoles, ssNMR can still provide valuable information. It can reveal the presence of different polymorphs or conformers in the solid state, which would manifest as distinct sets of signals in the ¹³C CPMAS spectrum. arkat-usa.org Studies on related systems, such as co-crystals of 3,5-dimethylpyrazole with carboxylic acids, have utilized ¹³C and ¹⁵N CPMAS NMR to investigate proton transfer and the nature of hydrogen bonds in the solid state. arkat-usa.org These studies confirm that ssNMR can precisely probe the local electronic environment around the carbon and nitrogen atoms, reflecting the specific packing and intermolecular interactions present.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the molecular conformation.
Furthermore, the X-ray structure of the derivative 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid has been solved, showing two independent molecules in the asymmetric unit. arkat-usa.org In this structure, the pyrazole ring is essentially planar, and the dihedral angle between the pyrazole ring and the carboxylic acid group is influenced by the crystal packing forces. arkat-usa.org
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the solid material.
For pyrazole carboxylic acids, hydrogen bonding is a dominant interaction. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. mdpi.com
In the crystal structure of complexes containing the this compound ligand, the packing is stabilized by extensive O-H···O and O-H···N hydrogen bonds. researchgate.net For example, in a Cu(II) complex, coordinated water molecules act as hydrogen bond donors to the pyrazole nitrogen and carboxyl oxygen atoms of neighboring molecules, creating a robust three-dimensional network. researchgate.net
Dihedral and Torsional Angle Analysis
The three-dimensional conformation of pyrazole derivatives is crucial for their biological activity and is defined by the dihedral and torsional angles between the constituent rings and substituent groups. X-ray crystallography and computational methods are powerful tools for determining these parameters.
In a study of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, a closely related derivative, the spatial arrangement of the pyrazole ring, the phenyl group, and the carboxylic acid moiety was investigated. The analysis revealed a non-planar structure, with the degree of planarity being influenced by the crystalline packing forces. arkat-usa.org
Key findings from the dihedral and torsional angle analysis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid are summarized below: arkat-usa.org
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral angle between phenyl and pyrazole rings | 48.7° | 51.5° |
| Torsional angle between pyrazole ring and carboxylic group | 17.6° | 6.0° |
These values indicate a significant twist between the pyrazole and phenyl rings. The torsional angle of the carboxylic acid group relative to the pyrazole ring is also notable, suggesting that the group is not perfectly coplanar with the heterocyclic ring. This deviation is likely influenced by the formation of intermolecular hydrogen bonds in the solid state. arkat-usa.org
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. The vibrational modes of pyrazole derivatives have been extensively studied.
The FT-IR and FT-Raman spectra of pyrazole-containing compounds are characterized by several key vibrational bands:
N-H Stretching: In pyrazoles with an N-H group, a characteristic stretching vibration is observed.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=O Stretching: For pyrazole carboxylic acids, the carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, usually appearing in the range of 1740–1660 cm⁻¹. mdpi.com
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.
Methyl Group Vibrations: The methyl groups in this compound will exhibit characteristic symmetric and asymmetric stretching and bending vibrations. Asymmetric and symmetric stretching of CH₃ groups are generally observed in the ranges of 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively. derpharmachemica.com
O-H Stretching: The O-H stretching vibration of the carboxylic acid group is expected to be a broad band in the region of 3600-3400 cm⁻¹, often influenced by hydrogen bonding. mdpi.com
A study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole provides insight into the vibrational modes of a dimethylpyrazole derivative. derpharmachemica.com The following table summarizes some of the key observed and calculated vibrational frequencies for the methyl groups in this related compound.
| Vibrational Mode | Observed FT-IR (cm⁻¹) | Calculated (cm⁻¹) |
| Asymmetric CH₃ Stretching | 2993, 2949 | 2998, 2946 |
| Symmetric CH₃ Stretching | 2918, 2848 | 2916, 2901 |
| Asymmetric CH₃ Deformation | 1452 | 1452 |
| Symmetric CH₃ Deformation | 1406, 1390 | - |
| CH₃ Rocking | 1018 | 1019 |
Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight.
The fragmentation of organic molecules in a mass spectrometer is often predictable based on the functional groups present. For a carboxylic acid, characteristic fragmentation pathways include: libretexts.org
Loss of OH (M-17): Cleavage of the C-OH bond.
Loss of COOH (M-45): Cleavage of the bond between the pyrazole ring and the carboxylic acid group.
The presence of methyl groups and the pyrazole ring will also influence the fragmentation pattern. The stability of the resulting fragments plays a crucial role in determining the relative intensities of the peaks in the mass spectrum. For instance, the formation of stable carbocations is a driving force for fragmentation. chemguide.co.uk
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like pyrazoles, the most common electronic transitions are π → π* and n → π*.
The UV-Vis spectrum of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. A study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed absorption bands that were solvent-dependent. physchemres.org In general, pyrazole-containing compounds exhibit strong absorption in the UV region.
For this compound, the expected electronic transitions would involve the π-electron system of the pyrazole ring and the non-bonding electrons on the nitrogen and oxygen atoms. The carboxylic acid group, being a chromophore, will also contribute to the electronic absorption spectrum. Computational studies on related molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown a prominent absorption peak assigned to a π → π* transition. nih.gov
Tautomerism and Conformational Preferences
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For pyrazole derivatives, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration.
In the case of this compound, the presence of a methyl group at the N1 position prevents annular tautomerism. However, the carboxylic acid group can exhibit conformational preferences. The orientation of the carboxylic acid group relative to the pyrazole ring can be described as either syn or anti with respect to the N2 atom of the pyrazole.
Studies on related pyrazole carboxylic acids have shown that the conformational preferences can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov The planarity of the carboxylic acid group with the pyrazole ring is also a factor. In some crystal structures of pyrazole derivatives, the ester or carboxylic acid group is found to be coplanar with the pyrazole ring. nih.gov
The choice of tautomer and conformation can be influenced by the solvent polarity and the electronic nature of the substituents. semanticscholar.org For instance, in 3(5)-disubstituted-1H-pyrazoles, the presence of electron-donating or electron-withdrawing groups can favor one tautomeric form over the other. nih.gov
Computational Chemistry and Theoretical Modeling Investigations of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dntb.gov.ua This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations predict the binding affinity, often expressed as a binding energy or docking score, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The simulation also provides the binding pose, which is the specific conformation and orientation of the ligand within the receptor's active site. dntb.gov.ua
This conformational analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. Pyrazole (B372694) derivatives are known to be inhibitors of various enzymes, and docking studies are frequently performed to rationalize their activity. For instance, various pyrazole-based compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. dntb.gov.ua While specific docking studies targeting 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid against a particular protein are not specified in the searched literature, this method remains a critical tool for assessing its potential as a bioactive agent.
Identification of Key Binding Residues
The identification of key amino acid residues involved in the binding of a ligand to its protein target is fundamental for understanding its mechanism of action and for the rational design of more potent and selective inhibitors. While specific molecular docking studies detailing the binding of this compound to a particular protein target are not extensively available in the public domain, computational studies on structurally related pyrazole derivatives provide valuable insights into their potential binding modes and key interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying key binding residues. For instance, in a study on novel pyrazole-carboxamide derivatives as potent carbonic anhydrase inhibitors, molecular docking simulations revealed that the compounds bind to the active site of the enzyme. The analysis of the docking poses indicated that specific amino acid residues, such as Phe91, Leu131, Ala135, and Leu141 in human carbonic anhydrase I (hCA I), and Ile91, Phe131, Val135, and Pro202 in hCA II, are crucial for the interaction with these pyrazole-based inhibitors nih.gov. These interactions are primarily hydrophobic in nature.
Similarly, in a study of 1,3,5-trisubstituted pyrazole derivatives as tyrosine kinase inhibitors, molecular docking identified key hydrogen bond interactions with residues such as Cys773, Gly772, Asp831, Thr830, and Met76 within the binding site of the epidermal growth factor receptor (EGFR) nih.gov. These findings highlight the importance of specific functional groups on the pyrazole scaffold for establishing favorable interactions with the protein target.
For this compound, it can be hypothesized that the carboxylic acid moiety would likely participate in hydrogen bonding or ionic interactions with positively charged or polar residues (e.g., Arginine, Lysine, Histidine) in a protein's active site. The pyrazole ring itself can engage in π-π stacking or van der Waals interactions with aromatic or hydrophobic residues. The two methyl groups at positions 1 and 3 would likely contribute to hydrophobic interactions within the binding pocket.
It is important to emphasize that these are generalized predictions based on the functional groups of the molecule and findings from related compounds. The actual key binding residues for this compound would be specific to its biological target, and detailed molecular docking and dynamics simulations would be required to elucidate these interactions precisely.
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. These theoretical calculations provide a deeper understanding of the molecule's intrinsic properties, which can be correlated with its reactivity and biological activity.
A detailed theoretical study on a closely related analog, 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-311++G** level of theory to perform geometry optimizations and calculate NMR chemical shifts biointerfaceresearch.com. The calculations provided insights into the conformational preferences of the molecule, particularly the dihedral angles between the pyrazole and phenyl rings, and the orientation of the carboxylic acid group. The study found a good agreement between the calculated and experimentally determined X-ray crystal structures, validating the accuracy of the computational method.
For pyrazole carboxylic acids in general, DFT calculations are commonly used to determine a range of molecular properties. These include:
Optimized Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution. These parameters are crucial for understanding the three-dimensional structure of the molecule.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher reactivity.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting the sites of chemical reactivity and intermolecular interactions.
The table below summarizes some key quantum chemical parameters that are typically investigated for pyrazole derivatives, based on the literature.
| Property | Computational Method | Typical Basis Set | Information Gained |
| Optimized Geometry | DFT (e.g., B3LYP) | 6-311++G(d,p) | Provides accurate bond lengths, bond angles, and dihedral angles, defining the 3D structure of the molecule. |
| HOMO-LUMO Energies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Determines the electronic energy gap, which relates to the molecule's reactivity and electronic transitions. |
| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicts IR and Raman spectra, allowing for the assignment of vibrational modes and structural confirmation. |
| Molecular Electrostatic Potential | DFT (e.g., B3LYP) | 6-311++G(d,p) | Maps the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. |
These quantum chemical investigations provide a fundamental understanding of the molecular and electronic properties of this compound and its analogs, which is essential for interpreting their biological activities and for the design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies on pyrazole derivatives have been conducted for a wide range of therapeutic targets, including their use as anticancer, anti-inflammatory, and antimicrobial agents. These studies employ various molecular descriptors and statistical methods to build predictive models.
2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of the molecule, such as topological, constitutional, and electronic descriptors. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors identified several important descriptors that correlate with their inhibitory activity nih.gov. The models were developed using methods like multiple linear regression (MLR) and partial least squares (PLS).
3D-QSAR: This method considers the three-dimensional structure of the molecules and their alignment. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. A 3D-QSAR study on pyrazole derivatives as MALT1 inhibitors successfully developed CoMFA and CoMSIA models with good predictive ability qu.edu.sa. The resulting contour maps provided valuable insights for designing novel inhibitors with enhanced activity.
4D-QSAR: This advanced approach extends 3D-QSAR by incorporating the conformational flexibility of the molecules. A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives utilized an electron conformational-genetic algorithm method to identify the pharmacophore and predict biological activity nih.gov. The model demonstrated a high correlation between the predicted and experimental activities.
The following table summarizes the different QSAR approaches and their applications in the study of pyrazole derivatives.
| QSAR Method | Descriptors Used | Statistical Methods | Application to Pyrazole Derivatives (Examples) |
| 2D-QSAR | Topological, constitutional, electronic, and physicochemical descriptors. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Development of models to predict the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.gov |
| 3D-QSAR | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMFA/CoMSIA). | Partial Least Squares (PLS) | Elucidation of the structure-activity relationships of pyrazole derivatives as MALT1 inhibitors and p38α MAPK inhibitors. qu.edu.sasemanticscholar.org |
| 4D-QSAR | Conformational and electronic properties. | Electron Conformational-Genetic Algorithm | Pharmacophore identification and activity prediction for pyrazole pyridine carboxylic acid derivatives. nih.gov |
These QSAR studies on pyrazole analogs demonstrate the utility of these computational methods in identifying the key structural features that govern their biological activity. Although a specific model for this compound has not been reported, the principles and findings from these studies can guide the future design and optimization of its derivatives for various therapeutic applications.
Pharmacokinetic and Toxicological Predictions (Computational)
Computational methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are integral to modern drug discovery. These in silico tools allow for the early assessment of the pharmacokinetic and toxicological profiles of compounds, helping to reduce the attrition rate in later stages of drug development. While specific computational ADMET predictions for this compound are not extensively documented, studies on other pyrazole derivatives provide a good indication of the types of predictions that can be made and their importance.
In silico ADMET prediction models utilize the chemical structure of a compound to estimate a wide range of properties. These models are typically built using large datasets of experimentally determined ADMET data and various machine learning algorithms.
Key ADMET Properties Predicted Computationally:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess the oral bioavailability of a compound.
Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution help to understand how a compound is distributed throughout the body.
Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This is crucial for assessing potential drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), and skin sensitization.
A study on sulfonamide derivatives tethered with pyrazole or pyridine included in silico ADMET predictions. The study evaluated properties such as hepatotoxicity and skin sensitization, providing an early assessment of the potential liabilities of the synthesized compounds nih.gov. Another study on pyrazolylaminoquinazoline derivatives used various software tools like Lazar, ProTox, and ADMET Predictor™ to forecast carcinogenicity, LD50, hepatotoxicity, and other toxicological endpoints researchgate.net.
The following table presents a summary of commonly predicted ADMET properties and the insights they provide, based on studies of pyrazole and other heterocyclic compounds.
| ADMET Property | Predicted Parameter(s) | Importance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the extent of oral absorption and potential for bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines if a compound can reach its target in the central nervous system and the fraction of free drug available for activity. |
| Metabolism | CYP450 Inhibition/Substrate Prediction | Assesses the potential for drug-drug interactions and metabolic stability. |
| Toxicity | Mutagenicity (Ames), hERG Inhibition, Hepatotoxicity | Identifies potential safety concerns early in the drug discovery process. |
These computational predictions are valuable for prioritizing compounds for further experimental testing and for guiding the chemical modification of lead compounds to improve their ADMET profiles. For this compound, such in silico assessments would be a critical first step in evaluating its potential as a drug candidate.
Coordination Chemistry and Metal Complexation Research Involving 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid
Ligand Behavior and Coordination Modes of the Carboxylate Moiety
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (HL) presents a unique case for ligand behavior in metal complexation. Unlike many pyrazole-5-carboxylic acids that can coordinate to metal ions in a bidentate fashion using the pyrazole (B372694) nitrogen and a carboxylate oxygen, the methyl substituent on the N1 atom of HL sterically hinders this typical N,O-chelation. researchgate.net
Consequently, in its coordination complexes, the deprotonated ligand (L⁻) acts as a monodentate ligand. univie.ac.at The coordination to the metal center occurs exclusively through one of the oxygen atoms of the carboxylate group. researchgate.net This specific coordination behavior is a direct result of the N1-methylation, which forces the ligand to adopt a less common bonding mode compared to its N-unsubstituted counterparts. researchgate.net Structural analysis of its complexes has confirmed this monodentate coordination, marking the first such structural report for metal complexes with an N1-substituted pyrazole-5-carboxylic acid ligand. univie.ac.at
Synthesis and Characterization of Metal Complexes
Research has detailed the synthesis of discrete complexes with divalent copper and cobalt. researchgate.net While the coordination chemistry of pyrazole-carboxylates with various metals is broad, specific studies on this compound have focused on these two metals.
Copper(II) Complex: The square-planar complex, [Cu(L)₂(H₂O)₂], was synthesized by reacting this compound (HL) with copper(II) acetate tetrahydrate in a warm methanolic solution. The resulting product was obtained with a high yield of 84.29%. researchgate.net In this complex, the Cu(II) ion is coordinated by two monodentate carboxylate ligands and two water molecules. researchgate.net
Cobalt(II) Complex: An octahedral complex, [Co(L)₂(MeOH)₄], was prepared using a similar method, reacting the ligand with cobalt(II) acetate tetrahydrate in methanol. The Co(II) center is coordinated to two deprotonated ligands and four methanol molecules. researchgate.net
A review of the scientific literature did not yield specific examples of Oxovanadium(IV) complexes synthesized with this compound.
| Metal Ion | Complex Formula | Geometry | Synthesis Reactants | Solvent |
|---|---|---|---|---|
| Cu(II) | [Cu(C₆H₇N₂O₂)₂(H₂O)₂] | Square-planar | HL and Cu(OAc)₂·4H₂O | Methanol |
| Co(II) | [Co(C₆H₇N₂O₂)₂(MeOH)₄] | Octahedral | HL and Co(OAc)₂·4H₂O | Methanol |
Infrared (IR) spectroscopy is a key tool for characterizing the coordination of the carboxylate ligand to the metal center. The IR spectrum of the uncoordinated this compound shows a characteristic ν(C=O) stretching band of the carboxylic acid group at approximately 1712 cm⁻¹. researchgate.net
Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. nih.gov In the spectra of both the Cu(II) and Co(II) complexes, the asymmetric stretching band appears around 1600-1605 cm⁻¹. researchgate.net This significant shift from the free ligand's C=O stretch confirms the coordination of the carboxylate group to the metal ions. researchgate.net
| Compound | Relevant IR Band (cm⁻¹) | Assignment |
|---|---|---|
| HL (uncoordinated) | ~1712 | ν(C=O) of COOH |
| [Cu(L)₂(H₂O)₂] | ~1600 | νₐₛ(COO⁻) |
| [Co(L)₂(MeOH)₄] | ~1605 | νₐₛ(COO⁻) |
Crystal Engineering of Coordination Polymers and Supramolecular Structures
While this specific ligand has not been reported to form extensive coordination polymers, its discrete complexes serve as building blocks for intricate supramolecular structures stabilized by non-covalent interactions, primarily hydrogen bonding. researchgate.net
In the crystal structure of the [Cu(L)₂(H₂O)₂] complex, the coordinated water molecules play a crucial role as hydrogen bond donors. They form strong O-H···O hydrogen bonds with the carboxylate oxygen atoms of neighboring complexes. researchgate.net These interactions link the individual complex molecules into chains that propagate along the crystallographic a-axis, creating a one-dimensional supramolecular network. researchgate.net
Catalytic Applications of Metal-Pyrazolyl Carboxylate Complexes
The catalytic applications of metal complexes derived specifically from this compound have not been extensively reported in the reviewed scientific literature. In the broader field, complexes based on other pyrazole-carboxylate ligands are investigated for various catalytic activities, including oxidation reactions and as enzyme mimics, but specific data for complexes of this N-methylated ligand are not available.
Magnetic Properties of Coordination Compounds
Detailed studies on the magnetic properties of coordination compounds formed with this compound are not prominently featured in the surveyed literature. Generally, the magnetic behavior of multinuclear complexes containing pyrazole-carboxylate bridges is an area of interest, with related systems sometimes exhibiting antiferromagnetic or ferromagnetic coupling between metal centers. However, specific magnetic susceptibility data for the known monomeric Cu(II) and Co(II) complexes of this ligand have not been reported.
Applications in Pharmaceutical and Medicinal Chemistry Research
Design and Synthesis of Biologically Active Derivatives
The synthesis of biologically active molecules from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a key focus in medicinal chemistry. nih.gov A common synthetic route involves converting the carboxylic acid to its corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. researchgate.net This intermediate can then be transformed into various derivatives, such as pyrazole-5-carboxamides, through reactions with different amines. researchgate.net Modern synthetic techniques, including microwave-assisted synthesis and multicomponent reactions, have further streamlined the creation of diverse pyrazole (B372694) derivative libraries. nih.govresearchgate.net
A critical aspect of drug design is optimizing the interaction between a compound and its biological target. For derivatives of this compound, several strategies are employed to enhance this binding affinity.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov These studies reveal how different chemical groups (substituents) on the pyrazole ring influence biological activity. Key factors considered include:
Hydrophobicity and Hydrophilicity: Balancing hydrophobic (e.g., phenyl, methyl) and hydrophilic (e.g., hydroxyl, amino) groups affects the molecule's solubility and ability to cross cell membranes. researchgate.net
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole ring, influencing its interaction with the target protein. researchgate.net
Steric Factors: The size and shape of substituents can impact how well the molecule fits into the binding site of a target enzyme or receptor. researchgate.net
Functional Group Contributions: Specific functional groups can form key interactions. For instance, hydroxyl groups can form hydrogen bonds, while amino groups can participate in electrostatic interactions, strengthening the bond with the target. researchgate.net
In the context of kinase inhibition, modifying substituents on the pyrazole ring has been shown to alter the binding mode of the inhibitor. For example, in a series of imidazo[4,5-b]pyridine-based derivatives, changes to the pyrazole N-substituent determined whether the compound interacted with the P-loop or engaged with a specific amino acid (Thr217) in the post-hinge region of the Aurora-A kinase. nih.gov Similarly, for designing rearranged during transfection (RET) kinase inhibitors, it was found that hydrogen bond acceptor and electronegative groups were favorable at one position (R¹), while electropositive and hydrogen-bond donor groups were preferred at another (R²) to increase potency. mdpi.com
Investigation of Anticancer Potential
Derivatives of pyrazole carboxylic acids are extensively investigated for their potential as anticancer agents, demonstrating a wide range of activities against various cancer cell lines. nih.goveurekaselect.com
Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth and proliferation of cancer cells. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent anti-proliferative activity across a broad range of tumor cell lines by inducing cell cycle arrest at the G0/G1 phase. nih.gov Another study on a pyrazole derivative of usnic acid found that it inhibited the viability of various cancer cells while being less sensitive to noncancerous cells. nih.govresearchgate.net
The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrazole-benzothiazole hybrid | HT29 (Colon) | 3.17 | nih.gov |
| Pyrazole-benzothiazole hybrid | PC3 (Prostate) | 6.77 | nih.gov |
| Pyrazole-benzothiazole hybrid | A549 (Lung) | 4.21 | nih.gov |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF-7 (Breast) | 2.82 | nih.gov |
| 1,5-Diarylpyrazole carboxamide (5c) | K-562 (Leukemia) | 17.20 | ekb.eg |
| 1,5-Diarylpyrazole carboxamide (5c) | HepG-2 (Liver) | 21.20 | ekb.eg |
| Pyrazoline derivative (18h) | HL-60 (Leukemia) | 8.99 | rsc.org |
| Pyrazoline derivative (18h) | MDA-MB-231 (Breast) | 7.18 | rsc.org |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | mdpi.com |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | waocp.org |
Beyond simply halting proliferation, many pyrazole derivatives actively induce programmed cell death pathways in cancer cells, primarily apoptosis and autophagy.
Apoptosis, or cellular suicide, is a key mechanism for eliminating cancerous cells. One study found that the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) provoked apoptosis in triple-negative breast cancer cells (MDA-MB-468). waocp.orgnih.gov This process was associated with an increase in reactive oxygen species (ROS) and the activity of caspase 3, a critical executioner enzyme in the apoptotic pathway. waocp.orgnih.gov Other research has shown pyrazole derivatives can trigger apoptosis through either the extrinsic pathway (activating TRAIL death receptors) or the intrinsic pathway (involving p53 activation). nih.gov
Autophagy is a cellular recycling process that can either promote survival or lead to cell death. Interestingly, the specific chemical structure of a pyrazole derivative can determine which cell death pathway is activated. A study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives in A549 lung cancer cells revealed that some compounds induced apoptosis, while others containing a fluorine group triggered autophagy. nih.govdntb.gov.ua This highlights the potential to fine-tune the biological activity of these compounds through targeted chemical modifications. nih.gov
DNA is a significant target for many anticancer drugs. mdpi.com Some pyrazole derivatives exert their cytotoxic effects by interacting directly with DNA, leading to conformational changes or strand breaks that disrupt cellular processes.
Research has shown that novel 1H-pyrazole-3-carboxamide derivatives can bind to the minor groove of the DNA helix. jst.go.jp One such compound, pym-5, demonstrated a high binding affinity and was able to significantly alter the conformation of DNA. jst.go.jp This interaction is thought to contribute to the compound's ability to inhibit cancer cell proliferation. jst.go.jp
Furthermore, some pyrazole-based compounds can induce DNA cleavage. The compound pym-5 was shown to cleave supercoiled plasmid pBR322 DNA. jst.go.jp In a different approach, copper(II) complexes incorporating 1H-pyrazole-3,5-dicarboxylic acid as a ligand were also found to bind to DNA and cause concentration-dependent "nicking" or single-strand breaks in supercoiled DNA. researchgate.net These findings suggest that DNA damage is a viable mechanism of action for this class of compounds. jst.go.jpresearchgate.net
Protein kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer, making them prime targets for anticancer drugs. nih.govmdpi.com Pyrazole derivatives have emerged as a particularly important scaffold for the development of potent and selective kinase inhibitors. nih.govmdpi.com
Derivatives of this compound have been investigated as inhibitors of a wide array of kinases, including:
Aurora Kinases: Imidazo[4,5-b]pyridine-based derivatives incorporating a 1,3-dimethyl-1H-pyrazol-4-yl moiety have shown inhibitory activity against Aurora-A and Aurora-B kinases, which are involved in cell division. nih.gov
Epidermal Growth Factor Receptor (EGFR): Several series of pyrazole derivatives have been developed as EGFR inhibitors, with some showing potent activity against both wild-type and resistant mutant forms of the enzyme. nih.gov
Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have been identified as inhibitors of CDKs, such as CDK2, which are critical for cell cycle progression. mdpi.com
Janus Kinases (JAKs): The approved drug Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2. mdpi.com
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazoline derivatives have demonstrated remarkable inhibitory activity against VEGFR2, a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). rsc.org
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | EGFR (wild-type) | 0.016 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M mutant) | 0.236 | nih.gov |
| 1,4-benzoxazine-pyrazole hybrid | EGFR | 0.5132 | nih.gov |
| Pyrazoline derivative (18h) | VEGFR2 | 0.135 | rsc.org |
| Pyrazoline derivative (18h) | HER2 | 0.160 | rsc.org |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.199 | mdpi.com |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a) | Aurora-A | 0.212 | nih.gov |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a) | Aurora-B | 0.461 | nih.gov |
| Pyrazole-based derivative (6) | Aurora Kinase | 0.16 | nih.gov |
| Pyrazole-based derivative | Akt1 | 0.0013 | nih.gov |
Exploration of Anti-inflammatory Activities
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. nih.gov The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. By selectively inhibiting COX-2, these compounds aim to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Research in this area often involves creating hybrid molecules where the pyrazole moiety is combined with other pharmacophores known to possess anti-inflammatory effects. For example, studies on 3,5-dimethyl pyrazole derivatives of existing NSAIDs like diclofenac (B195802) and ibuprofen (B1674241) have shown significant anti-inflammatory activity, with edema inhibition ranging from 70.73% to 86.47% in preclinical models. nih.gov While this research does not directly use this compound as the starting point, it highlights the inherent potential of the dimethyl pyrazole scaffold in designing potent anti-inflammatory drugs.
Assessment of Antimicrobial and Antifungal Properties
The pyrazole nucleus is a common feature in many compounds developed for its antimicrobial and antifungal activities. nih.gov Derivatives of this compound have been part of this broader investigation into new therapeutic agents to combat pathogenic microorganisms. The core structure is modified to enhance potency and broaden the spectrum of activity against various bacterial and fungal strains. nih.gov
Research into pyrazole derivatives has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity with Minimum Inhibitory Concentration (MIC) values between 1–8 μg/ml against several bacterial strains. nih.gov Other studies on different pyrazole derivatives have noted significant inhibition against common pathogens such as E. coli and S. aureus. nih.gov While specific studies focusing solely on derivatives of this compound are part of this larger body of work, the general findings underscore the utility of the pyrazole scaffold in the development of new antibacterial agents.
In addition to antibacterial properties, pyrazole derivatives have been evaluated for their efficacy against pathogenic fungi. nih.gov A study on pyrazole compounds bearing specific chemical groups (aryl OCF3) showed that many of the tested compounds exhibited some level of activity against six different plant pathogenic fungi. nih.gov Furthermore, other research on pyrazoline derivatives has demonstrated notable activity against Candida albicans, a common human fungal pathogen. nih.gov These findings support the exploration of this compound as a foundational structure for novel antifungal drug discovery.
Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)
Derivatives incorporating the pyrazole structure have been identified as potent inhibitors of key metabolic enzymes such as α-glucosidase and α-amylase. These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A specific study identified a pyrazolobenzothiazine derivative, which demonstrated significant inhibitory activity against both enzymes, with IC₅₀ values indicating high potency. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Pyrazolobenzothiazine derivative (S1) | α-Glucosidase | 3.91 |
| Pyrazolobenzothiazine derivative (S1) | α-Amylase | 8.89 |
| Pyrazole derivative (SM1) | α-Glucosidase | 59.75 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a biological process or enzyme by 50%.
Nitric Oxide (NO) Release Studies of Hybrid Molecules
A modern approach in drug design involves creating hybrid molecules that combine a known therapeutic scaffold with a nitric oxide (NO)-donating moiety. NO is a signaling molecule with roles in vasodilation and inflammation modulation. Pyrazole derivatives, particularly those with COX-2 inhibitory action, have been used to create NO-donating hybrids. nih.govchitkara.edu.in The goal is to develop dual-action agents that can inhibit inflammation via COX inhibition while also leveraging the beneficial effects of NO. chitkara.edu.in
Studies have shown that pyrazole derivatives linked to moieties like oximes or nitrates can function as NO donors. chitkara.edu.in These compounds have been found to release NO in a slow and sustained manner under physiological conditions. chitkara.edu.in The amount of NO released can be correlated with the compound's biological activity, such as its ability to induce apoptosis in cancer cells. nih.gov
| Compound Series | NO Releasing Moiety | Observed NO Release (%) |
|---|---|---|
| Pyrazole Derivatives (10a-f, 11a-f) | Oxime / Nitrate | 0.73 - 3.88 |
The data represents the percentage of NO released from the parent compound over a specific time course in an in vitro assay.
Dopamine (B1211576) Receptor Modulation
The pyrazole scaffold is also present in compounds designed to interact with the central nervous system, including dopamine receptors. A patent for pyrazole derivatives describes their potential to modulate the activity of serotonin (B10506) and dopamine D receptors. The research involves synthesizing derivatives of pyrazole carboxylic acids, including those starting from 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, to create ligands that can bind to these receptors. The affinity for these receptors is often tested through displacement assays using radiolabeled ligands like Lysergic acid diethylamide (LSD), which is a potent ligand for both serotonin and dopamine receptors. This line of research suggests the potential application of such derivatives in treating various neurological and psychiatric disorders.
Applications in Agrochemical and Material Science Research
Role in Herbicide and Fungicide Development
The pyrazole (B372694) carboxamide scaffold, of which 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a primary precursor, is a cornerstone in modern agrochemical design. Compounds derived from this structure are known to exhibit a range of biological activities, leading to the development of potent herbicides and fungicides. eurekaselect.comresearchgate.net The bromo-derivative, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is particularly noted for its employment in the creation of crop protection solutions. chemimpex.com These derivatives often function by inhibiting crucial biological processes in weeds or pathogenic fungi, thereby protecting crop yield and quality.
A significant application of this compound is in the synthesis of novel insecticides. The general strategy involves converting the carboxylic acid to a carboxamide by reacting it with various amines. This approach has led to the creation of several classes of pyrazole-5-carboxamides with potent insecticidal properties.
Researchers have designed and synthesized series of these derivatives to target a range of agricultural pests. For example, by modifying the amine portion of the carboxamide, compounds with high efficacy against pests like the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), and bean aphid (Aphis craccivora) have been developed. This modular design process allows chemists to fine-tune the insecticidal spectrum and potency of the final compounds.
The development of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR)—how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, SAR studies have provided critical insights for optimizing their pesticidal effects.
Key findings from these studies indicate that the nature of the substituents on both the pyrazole ring and the amide nitrogen is crucial for bioactivity.
Amide Moiety Modification: The greatest diversity is often introduced in the amide portion of the molecule. By synthesizing a library of compounds with different amine groups, researchers can systematically probe the structural requirements for optimal activity. For instance, introducing specific aromatic or aliphatic groups onto the amide nitrogen can dramatically enhance insecticidal or fungicidal potency.
These systematic studies are essential for designing next-generation agrochemicals with improved efficacy and selectivity.
Synthesis of Advanced Materials
The unique chemical structure of this compound makes it a valuable monomer and ligand in the field of material science. Its applications range from creating specialized polymers to forming the basis of novel catalysts.
Derivatives of this compound are utilized in the formulation of advanced materials, including polymers and coatings. chemimpex.com The incorporation of the stable pyrazole ring into a polymer backbone can enhance properties such as thermal stability and chemical resistance. chemimpex.com Furthermore, the compound has been used in the synthesis of synthetic polymers intended for specialized applications like creating mucus-penetrating particles for therapeutic drug delivery. google.comgoogleapis.com These materials are designed to encapsulate and protect active pharmaceutical ingredients.
In coordination chemistry, the pyrazole moiety is recognized as an effective ligand for binding to metal ions. The nitrogen atoms within the pyrazole ring can donate their lone pair of electrons to form stable complexes with a wide range of metals. This property is exploited to create metal-ligand complexes that function as catalysts.
Research has shown that pyrazole-based ligands derived from precursors like this compound can form copper(II) complexes that exhibit excellent catalytic activity. research-nexus.netarabjchem.orgresearchgate.net These complexes have been successfully used to catalyze oxidation reactions, such as the conversion of catechol to o-quinone, mimicking the function of natural enzymes. arabjchem.orgresearchgate.net The design flexibility of these ligands allows for the tuning of the catalyst's activity and selectivity for specific chemical transformations. research-nexus.netnih.gov
| Ligand Type | Metal Ion | Catalytic Application |
| Pyrazole-based N-donor Ligands | Copper (II) | Oxidation of catechol to o-quinone research-nexus.netarabjchem.orgresearchgate.net |
| Pincer-type Protic Pyrazole Ligands | Ruthenium (II) | Various organic transformations nih.gov |
| Protic Pyrazole Complexes | Iron, Cobalt | N-N bond cleavage, acid-base catalysis nih.gov |
Employment as a Reagent in Analytical Methods
Beyond its role in synthesis, this compound and its derivatives also find utility as reagents in analytical chemistry. These compounds can be used in various analytical techniques to aid in the detection and quantification of other chemical substances within complex mixtures. chemimpex.com Their ability to form specific interactions or derivatives allows them to be used in methods that require high selectivity and sensitivity.
Despite a comprehensive search for analytical methodologies, no specific, validated methods for the detection and quantification of this compound in complex agrochemical or material science matrices were identified in the available scientific literature.
Research on the analytical determination of chemical compounds is highly specific. While general methods for the analysis of pyrazole derivatives and carboxylic acids are well-established, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the precise parameters for extraction, separation, and detection must be developed and validated for each specific analyte and matrix.
The literature searches did not yield any studies that have developed or applied such a specific method for this compound. Consequently, detailed research findings, including data on sample preparation, chromatographic conditions, mass spectrometric parameters, limits of detection (LOD), limits of quantification (LOQ), and recovery percentages, are not available.
Therefore, this section cannot be completed as per the user's specific instructions for detailed and sourced scientific content.
Mechanistic Studies of Biological Activity of 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid Derivatives
Molecular Target Identification and Validation
The initial step in understanding the biological activity of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid derivatives is the identification and validation of their specific molecular targets within a biological system. mdpi.com Computational and experimental approaches have been employed to pinpoint the proteins, enzymes, and receptors with which these compounds interact to produce a therapeutic or biological effect.
Interaction with Enzymes and Receptors
Research has shown that derivatives of this compound can interact with a variety of enzymes and receptors, often serving as inhibitors or modulators. mdpi.com Structure-based virtual screening and molecular docking studies have been instrumental in identifying potential protein targets. For instance, a computational analysis of 63 pyrazole (B372694) derivatives against six cancer-related protein targets revealed several promising interactions. mdpi.com These targets include enzymes and receptors critical for cancer progression, such as vascular endothelial growth factor receptor (VEGFR), C-RAF, and histone deacetylase (HDAC). mdpi.com
Specific derivatives have been identified as potential modulators for these targets. For example, compound M76 showed a strong binding affinity for VEGFR, while M36 and M33 were identified as potential inhibitors for C-RAF and HDAC, respectively. mdpi.com Another derivative, M74, emerged as a potential dual modulator for Collapsin Response Mediator Protein 2 (CRMP2) and the c-KIT receptor. mdpi.com
Beyond cancer targets, pyrazole carboxylic acid derivatives have been investigated as inhibitors of other enzyme families. Certain derivatives have shown potent inhibitory effects against carbonic anhydrase (CA) isoenzymes, specifically the tumor-associated hCA IX and hCA XII. nih.govbg.ac.rsbg.ac.rs Docking studies suggest that the carboxylate anion of the pyrazole inhibitor engages in polar interactions with key amino acid residues like Tyr7, Thr199, and Asn62 within the active site of carbonic anhydrase XII. bg.ac.rs Additionally, some 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been evaluated as antagonists for the endothelin-1 receptor. nih.gov
| Derivative ID | Protein Target | Binding Affinity (kcal/mol) | Potential Effect |
|---|---|---|---|
| M76 | VEGFR | -9.2 | Inhibitor/Modulator |
| M36 | C-RAF | -9.7 | Inhibitor/Modulator |
| M72 | CYP17 | -10.4 | Inhibitor/Modulator |
| M74 | c-KIT | -9.1 | Inhibitor/Modulator |
| M74 | CRMP2 | -9.0 | Inhibitor/Modulator |
| M33 | HDAC | -8.0 | Inhibitor/Modulator |
Enzyme Binding Kinetics and Mechanisms
Understanding the kinetics and mechanism of how these derivatives bind to their target enzymes is fundamental to explaining their biological activity. Kinetic studies provide quantitative data on binding affinity, inhibition type, and the rates of association and dissociation.
Derivatives of pyrazole carbothioamide complexed with metals have been studied for their acetylcholinesterase (AChE) inhibitory effects. ekb.eg Kinetic analysis revealed that these complexes act as inhibitors of AChE, with determined inhibition constants (Ki). The Vmax value for the uninhibited enzyme was found to be higher than in the presence of the inhibiting complexes, and the lower Ki values of the complexes indicated a higher affinity for binding to the enzyme. ekb.eg
| Compound | Inhibition Constant (Ki) | Inhibition Type |
|---|---|---|
| Cobalt (II) Complex | 1.11 x 10⁻⁵ M | Mixed |
| Copper (II) Complex | 1.76 x 10⁻⁵ M | Non-competitive |
In the context of carbonic anhydrase inhibition, a series of 5-phenyl-pyrazole-3-carboxylic acids demonstrated selective inhibition of hCA IX and XII with inhibition constants (Ki) in the micromolar range (4–50 μM). bg.ac.rsbg.ac.rs The mechanism involves the carboxylate group of the pyrazole derivative interacting with the zinc ion in the enzyme's active site, a mode of action distinct from the classical sulfonamide inhibitors. researchgate.net The binding is further stabilized by interactions with surrounding amino acid residues. bg.ac.rs
Cellular Pathway Modulation and Biochemical Effects
The interaction of pyrazole derivatives with their molecular targets ultimately leads to the modulation of cellular pathways and subsequent biochemical effects. By inhibiting key enzymes or receptors, these compounds can interfere with signaling cascades that are often dysregulated in disease states.
For example, the inhibition of targets like C-RAF, VEGFR, and HDAC by pyrazole derivatives can halt or restore dysregulated protein functions, thereby affecting cancer cell proliferation, angiogenesis, and survival pathways. mdpi.com A notable example of cellular pathway modulation was observed with a 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative, which was found to induce cell cycle arrest at the G0/G1 interphase in a variety of tumor cell lines. nih.gov This effect points to a direct interference with the cellular machinery that governs cell division and proliferation.
Furthermore, some pyrazole-3-carboxylic acid derivatives have been designed as hybrid molecules capable of releasing nitric oxide (NO). nih.gov The release of NO is a significant biochemical effect, as NO is a critical signaling molecule involved in various physiological processes, including vasodilation and inflammation. The organic nitrate derivative in one study exhibited the highest percentage of NO release, demonstrating the potential for these compounds to modulate NO-dependent pathways. nih.gov
DNA Interaction and Binding Modes
While many pyrazole derivatives target proteins, some have been investigated for their ability to interact directly with DNA. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.
Studies on pyrazole-pyrazoline hybrid derivatives have explored their non-covalent interactions with Calf thymus DNA (Ct-DNA). nih.gov Techniques such as UV-vis absorption spectroscopy, emission studies, and circular dichroism have been used to characterize these interactions. nih.gov Similarly, the DNA binding capabilities of certain pyrazole-1-carbothioamide derivatives and their copper and cobalt complexes were evaluated through UV-Vis titration experiments with thymus DNA. ekb.eg These experiments showed a hypochromic effect upon increasing DNA concentration, which is indicative of the compounds intercalating or binding within the DNA helix. ekb.eg The binding constants (Kb) were calculated to quantify the affinity of these compounds for DNA.
| Compound | Binding Constant (Kb) (M⁻¹) |
|---|---|
| Pyrazole Ligand (Close) | 7.8 x 10⁴ |
| Copper (II) Complex | 8.0 x 10⁸ |
| Cobalt (II) Complex | 6.1 x 10³ |
Structure-Mechanism Relationships
Structure-mechanism and structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of this compound derivatives. These studies reveal how specific chemical modifications to the pyrazole scaffold influence the mechanism of action.
For inhibitors of carbonic anhydrase, the substitution pattern on the pyrazole ring is critical for isoform selectivity. It was found that 5-aryl-pyrazole-3-carboxylic acids bearing bulkier substituents in the para-position of the phenyl ring preferentially inhibited hCA XII. bg.ac.rsbg.ac.rs In contrast, derivatives with alkyl substituents in both the ortho- and meta-positions showed better inhibition of hCA IX. bg.ac.rsbg.ac.rs This demonstrates a clear relationship between the steric and electronic properties of the substituent and the specific interactions within the active sites of different enzyme isoforms.
In another study focusing on meprin α and β inhibitors, structural variations at positions 3 and 5, as well as N-substitution on the pyrazole ring, were evaluated. nih.gov It was observed that a 3,5-diphenylpyrazole (B73989) derivative showed high potency against meprin α. The introduction of different lipophilic moieties at the N1 position, such as methyl or phenyl groups, resulted in a decrease in activity, indicating that an unsubstituted N1 position is favorable for this particular interaction. nih.gov These SAR findings are crucial for the rational design of more effective and selective enzyme inhibitors based on the pyrazole scaffold.
Future Research Directions and Perspectives for 1,3 Dimethyl 1h Pyrazole 5 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazine (B178648) derivatives with diketones or ketoesters, followed by cyclization and carboxylation. ontosight.ai While effective, future research will likely focus on developing more sustainable and efficient synthetic routes. The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes.
Future synthetic strategies could include:
One-pot syntheses: The development of one-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing reaction time, solvent usage, and waste generation. nih.gov
Microwave-assisted synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods.
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| One-Pot Synthesis | Increased efficiency, reduced waste and cost | Design of multi-component reactions |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions |
| Flow Chemistry | Enhanced safety, scalability, and control | Development of continuous flow processes |
| Biocatalysis | High selectivity, mild reaction conditions | Identification of suitable enzymes |
Exploration of Untapped Pharmacological Potentials
Derivatives of pyrazole (B372694) carboxylic acids are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comeurekaselect.com For this compound, future research should aim to systematically explore its potential as a lead compound for various therapeutic areas.
Key areas for pharmacological investigation include:
Anticancer Activity: Given that pyrazole derivatives have shown promise as anticancer agents, this compound should be screened against a diverse panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. nih.gov
Neurodegenerative Diseases: The role of pyrazole-containing compounds in modulating neurological pathways suggests that this molecule could be a starting point for the development of treatments for diseases like Alzheimer's or Parkinson's.
Infectious Diseases: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. This compound and its derivatives should be evaluated for their efficacy against a broad spectrum of bacteria and fungi.
Metabolic Disorders: Some pyrazole derivatives have been investigated for their potential in managing metabolic conditions such as diabetes. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Design and Material Science
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design and optimization process. nih.govnih.gov For this compound, these computational tools can be leveraged to:
Predict Biological Activity: AI/ML algorithms can be trained on existing data for pyrazole derivatives to predict the potential pharmacological activities of novel compounds derived from this compound. nih.gov
Optimize Molecular Structures: These tools can be used to design and optimize derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug development. nih.gov
Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly screen large libraries of virtual compounds based on this compound to identify promising candidates for further investigation. nih.gov
Material Property Prediction: In materials science, AI can predict the physical and chemical properties of polymers or other materials incorporating this pyrazole derivative, guiding the design of new functional materials.
| Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Using algorithms to forecast biological activity and material properties. | Faster identification of promising candidates. |
| De Novo Design | Generating novel molecular structures with desired properties. | Innovative drug and material design. |
| Virtual Screening | Computationally screening large libraries of compounds. | Efficient hit identification. |
Advanced Material Applications and Nanotechnology Integration
The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. Its heterocyclic nature can impart desirable electronic and coordination properties.
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, forming novel MOFs with potential applications in gas storage, catalysis, and sensing.
Functional Polymers: Incorporation of the pyrazole moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Nanotechnology: The compound could be used to functionalize nanoparticles, creating targeted drug delivery systems or novel imaging agents. The pyrazole group could act as a linker to attach nanoparticles to biological targets.
Further Elucidation of Complex Biological Mechanisms and Off-Target Effects
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents.
Future investigations should include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound is a critical step in understanding its mechanism of action. ontosight.ai
Pathway Analysis: Elucidating the signaling pathways that are modulated by this compound will provide insights into its therapeutic effects and potential side effects.
Off-Target Profiling: A comprehensive assessment of off-target interactions is essential to ensure the safety and specificity of any potential drug candidate. This helps in minimizing unintended side effects.
Multidisciplinary Research Collaborations for Translational Impact
To translate fundamental research on this compound into real-world applications, collaboration across various scientific disciplines is essential.
Effective collaborations would involve:
Medicinal Chemists and Biologists: To design, synthesize, and evaluate the pharmacological properties of novel derivatives.
Computational Scientists: To apply AI and ML for predictive modeling and rational design.
Materials Scientists and Engineers: To develop new materials and explore their applications.
Clinicians: To guide the research towards addressing unmet medical needs and to facilitate the translation of promising compounds into clinical trials.
By fostering these multidisciplinary partnerships, the scientific community can accelerate the pace of discovery and maximize the translational impact of research on this compound.
Q & A
Q. What are the standard synthetic routes for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, and how is purity confirmed?
Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine, followed by hydrolysis under basic conditions (e.g., NaOH or KOH). Key steps include:
- Cyclocondensation at 80–100°C in ethanol or DMF.
- Hydrolysis at reflux with aqueous NaOH to yield the carboxylic acid.
Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed using: - Melting point analysis (150–152°C, literature reference) .
- Spectroscopy : H NMR (δ 2.5–3.5 ppm for methyl groups, δ 8.1 ppm for pyrazole protons), IR (C=O stretch at ~1700 cm) .
- HPLC with UV detection (purity >95%) .
Q. How can researchers address solubility challenges during purification?
Answer: The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMF, DMSO, or methanol. Recommended strategies:
- Recrystallization : Use ethanol/water (7:3 v/v) for high yields .
- Co-solvent systems : Add 10% DMSO to aqueous solutions for improved solubility during reaction workup.
- Acid-base extraction : Adjust pH to 2–3 (using HCl) to precipitate the compound from aqueous layers .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for synthesizing derivatives of this compound?
Answer: To functionalize the pyrazole core, employ:
- Catalyst system : Pd(PPh) (5 mol%) in degassed DMF/HO (4:1) at 90°C .
- Coupling partners : Aryl boronic acids (1.2 equiv) with KPO (2.0 equiv) as base.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Yield optimization : Extend reaction time to 24 hours for sterically hindered substrates. Post-reaction purification uses flash chromatography (hexane/ethyl acetate gradient) .
Q. How do computational models reconcile discrepancies with experimental spectral data?
Answer: Discrepancies between experimental (e.g., NMR, IR) and density functional theory (DFT)-predicted data arise from solvation effects or basis set limitations. Mitigation strategies:
- Solvent correction : Include polarizable continuum models (PCM) for DMSO or water.
- Vibrational analysis : Scale DFT-calculated IR frequencies by 0.961–0.967 to match experimental peaks .
- NMR shifts : Use the gauge-invariant atomic orbital (GIAO) method with the B3LYP/6-311++G(d,p) basis set. Deviations >0.5 ppm may indicate conformational flexibility .
Q. What methodologies evaluate the biological activity of derivatives, such as enzyme inhibition?
Answer:
- Enzyme assays : Test PYCR1 (pyrroline-5-carboxylate reductase) inhibition using UV-Vis spectroscopy (NADH depletion at 340 nm) .
- Antimicrobial screening : Determine minimum inhibitory concentration (MIC) via broth microdilution (e.g., against S. aureus or E. coli) .
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
